molecular formula C21H21N3O4S2 B3309603 4-(2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)acetamido)benzamide CAS No. 942001-84-5

4-(2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)acetamido)benzamide

Cat. No.: B3309603
CAS No.: 942001-84-5
M. Wt: 443.5 g/mol
InChI Key: YYTWUVIGSNPIMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)acetamido)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities, which include antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)acetamido)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The specific synthetic route for this compound may involve:

    Preparation of 3,5-Dimethoxybenzylthiol: This can be synthesized from 3,5-dimethoxybenzyl chloride and sodium hydrosulfide.

    Formation of Thiazole Ring: The 3,5-dimethoxybenzylthiol is then reacted with α-haloketone to form the thiazole ring.

    Acetamido Substitution: The thiazole derivative is then reacted with acetamide under appropriate conditions to introduce the acetamido group.

    Formation of Benzamide: Finally, the compound is reacted with benzoyl chloride to form the benzamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)acetamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (ClSO₃H).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)acetamido)benzamide is unique due to its specific substituents, which confer distinct biological activities and potential therapeutic applications. Its combination of thiazole and benzamide moieties makes it a versatile compound for various scientific research applications .

Properties

IUPAC Name

4-[[2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c1-27-17-7-13(8-18(10-17)28-2)11-29-21-24-16(12-30-21)9-19(25)23-15-5-3-14(4-6-15)20(22)26/h3-8,10,12H,9,11H2,1-2H3,(H2,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTWUVIGSNPIMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)acetamido)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)acetamido)benzamide
Reactant of Route 3
4-(2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)acetamido)benzamide
Reactant of Route 4
Reactant of Route 4
4-(2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)acetamido)benzamide
Reactant of Route 5
Reactant of Route 5
4-(2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)acetamido)benzamide
Reactant of Route 6
Reactant of Route 6
4-(2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)acetamido)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.